2-Amino-6-methylpyridine-3-thiol
Overview
Description
2-Amino-6-methylpyridine-3-thiol is a heterocyclic aromatic organic compound characterized by the presence of an amino group (-NH2), a methyl group (-CH3), and a thiol group (-SH) attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-methylpyridine-3-thiol typically involves the following steps:
Starting Material: The synthesis often begins with 2-methylpyridine as the starting material.
Halogenation: The pyridine ring is halogenated to introduce a halogen atom at the 3-position.
Amination: The halogenated pyridine undergoes amination to introduce the amino group at the 2-position.
Thiolation: Finally, the thiol group is introduced at the 3-position through a suitable thiolation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-methylpyridine-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The amino group can be reduced to form an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions at different positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic substitution reactions may require strong acids or Lewis acids as catalysts.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Substituted pyridines.
Scientific Research Applications
2-Amino-6-methylpyridine-3-thiol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used as a probe in biological studies to understand thiol-containing enzymes and proteins.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
2-Amino-6-methylpyridine-3-thiol is similar to other pyridine derivatives such as 2-amino-3-methylpyridine and 2-amino-6-methylpyridine. the presence of the thiol group makes it unique and differentiates it from these compounds. The thiol group imparts specific chemical properties and reactivity that are not present in the other derivatives.
Comparison with Similar Compounds
2-Amino-3-methylpyridine
2-Amino-6-methylpyridine
2-Amino-5-methylpyridine
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Biological Activity
2-Amino-6-methylpyridine-3-thiol (CAS No. 33761-31-8) is an organic compound characterized by the presence of an amino group and a thiol group attached to a pyridine ring. Its chemical formula is CHNS, indicating a structure that integrates both nitrogen and sulfur functionalities within a six-membered aromatic ring. This compound has garnered attention for its potential biological activities, including antibacterial and antioxidant properties, as well as its role as an enzyme inhibitor.
The structural features of this compound contribute to its reactivity and biological activity:
- Functional Groups : The amino and thiol groups enhance the compound's ability to engage in nucleophilic reactions and form disulfides.
- Molecular Structure : The specific positioning of these groups on the pyridine ring influences its interactions with biological targets.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Antibacterial Activity
Studies have demonstrated that compounds with similar structures often exhibit significant antibacterial properties. For instance, coordination complexes formed with this compound have shown effectiveness against various gram-positive and gram-negative bacterial strains. A comparative analysis of the antibacterial efficacy of related compounds is presented in the table below:
Compound Name | Target Bacteria | Zone of Inhibition (mm) |
---|---|---|
Silver complex with 2-Amino-4-methylbenzothiazole | Streptococcus spp. | 16 |
Silver complex with 2-Amino-4-methylbenzothiazole | Klebsiella pneumoniae | 18 |
This compound | E. coli | Moderate |
These findings suggest that this compound could be further explored for its potential as an antibacterial agent.
Antioxidant Properties
The antioxidant activity of this compound has been observed in various studies. For example, phenothiazine derivatives synthesized from this compound demonstrated significant scavenging activity against reactive oxygen species (ROS), indicating its potential to prevent oxidative stress-related damage in biological systems .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with various enzymes, potentially inhibiting their activity through competitive or non-competitive mechanisms. This interaction is facilitated by hydrogen bonding and coordination with metal ions, enhancing its efficacy as an enzyme inhibitor.
- Nucleophilic Reactions : The thiol group allows for nucleophilic attacks on electrophilic centers in target biomolecules, leading to modifications that can alter biological functions.
- Metal Coordination : The ability of the compound to form complexes with metal ions can enhance its biological activity, particularly in antimicrobial applications .
Case Studies
Several studies have investigated the biological activities of derivatives and complexes involving this compound:
- Antibacterial Efficacy : A study evaluated the antibacterial properties of silver complexes formed with derivatives of this compound against clinical isolates of resistant bacteria. The results indicated significant inhibition zones comparable to standard antibiotics, suggesting potential therapeutic applications .
- Antioxidant Activity : In vivo studies demonstrated that phenothiazine derivatives derived from this compound significantly reduced malondialdehyde levels, a marker of oxidative stress, indicating strong antioxidant capabilities .
Properties
IUPAC Name |
2-amino-6-methylpyridine-3-thiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c1-4-2-3-5(9)6(7)8-4/h2-3,9H,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSTXGHYXQWIEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00481315 | |
Record name | 2-Amino-6-methylpyridine-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00481315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33761-31-8 | |
Record name | 2-Amino-6-methylpyridine-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00481315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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